

Ro 64-6198: A Technical Guide to its Binding Affinity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198, with the chemical formula C26H31N3O, is a potent and selective nonpeptidic agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1] This document provides a comprehensive overview of the binding affinity and selectivity profile of Ro 64-6198, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. Its high affinity for the ORL1 receptor, coupled with significant selectivity over classical opioid receptors (mu, kappa, and delta), has established Ro 64-6198 as a valuable pharmacological tool for investigating the physiological functions of the N/OFQ system.[2]

Binding Affinity and Potency

Ro 64-6198 exhibits sub-nanomolar affinity for the human ORL1 receptor.[3] Functional assays confirm its role as a full agonist, with potency comparable to the endogenous ligand N/OFQ.[3] [4] The compound's affinity for other opioid receptors is significantly lower, establishing its high selectivity.[4][5]

Quantitative Binding and Functional Data



The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of **Ro 64-6198** for the ORL1 receptor and classical opioid receptors.

Recept or	Ligand	Assay Type	Specie s	Ki (nM)	pKi	EC50/I C50 (nM)	pEC50/ pIC50	Refere nce
ORL1	Ro 64- 6198	[3H]OF Q Binding	Human	0.39 ± 0.05	9.4	-	-	[3][4]
GTPyS Binding	Human	-	-	38.9	7.41	[4][5]		
cAMP Accumu lation	Human	-	-	0.26 ± 0.08	9.49	[3][4]		
Mu (μ)	Ro 64- 6198	Binding Assay	Human	46.8	7.33 ± 0.09	-	-	[5][6]
cAMP Accumu lation	Human	-	-	89.1 ± 12.4	-	[3]		
Карра (к)	Ro 64- 6198	Binding Assay	Human	89.1	7.05 ± 0.07	-	-	[5][6]
Delta (δ)	Ro 64- 6198	Binding Assay	Human	1380	5.86 ± 0.04	-	-	[5][6]

Selectivity Profile

Ro 64-6198 demonstrates a high degree of selectivity for the ORL1 receptor. It exhibits over 100-fold selectivity for the ORL1 receptor compared to the mu and kappa opioid receptors and over 1000-fold selectivity when compared to the delta opioid receptor.[3][7]

Selectivity Ratios



Comparison	Selectivity Ratio (Ki)
Mu / ORL1	~120-fold
Kappa / ORL1	~228-fold
Delta / ORL1	~3500-fold

Off-Target Binding

Screening against a panel of other receptors and ion channels has revealed that **Ro 64-6198** has no significant affinity (IC50 > 1 μ M) for 44 other binding sites.[4] However, micromolar affinity has been noted for the following:

Target	Affinity
Delta Opioid Receptor	Micromolar
Histamine H2 Receptor	Micromolar
Sigma (σ) Receptor	Micromolar
Dopamine D2 Receptor	Micromolar
Sodium-Site 2 Channels	Micromolar

Experimental Protocols

The following sections outline the general methodologies used to determine the binding affinity and functional activity of **Ro 64-6198**.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

• Membrane Preparation: Membranes are prepared from cells recombinantly expressing the receptor of interest (e.g., HEK-293 cells expressing human ORL1).



- Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]OFQ for the ORL1 receptor) and varying concentrations of the unlabeled competitor compound (Ro 64-6198).
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

GTPyS Binding Assays

This functional assay measures the activation of G-proteins coupled to the receptor of interest.

General Protocol:

- Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor are used.
- Incubation: Membranes are incubated with GDP, varying concentrations of the agonist (Ro
 64-6198), and the non-hydrolyzable GTP analog, [35S]GTPyS.
- Separation: The reaction is terminated, and the bound [35S]GTPyS is separated from the free form by filtration.
- Detection: The amount of protein-bound [35S]GTPyS is measured by scintillation counting.
- Data Analysis: The concentration-response curves are analyzed to determine the EC50 and Emax values.

cAMP Accumulation Assays

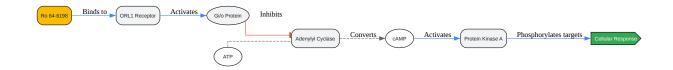
This assay measures the functional consequence of receptor activation on downstream signaling pathways, specifically the inhibition of adenylyl cyclase.



General Protocol:

- Cell Culture: Whole cells expressing the receptor of interest are used.
- Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor and then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the agonist (Ro 64-6198).
- Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
- Data Analysis: The concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation are used to determine the IC50 value.

Visualizations Signaling Pathway

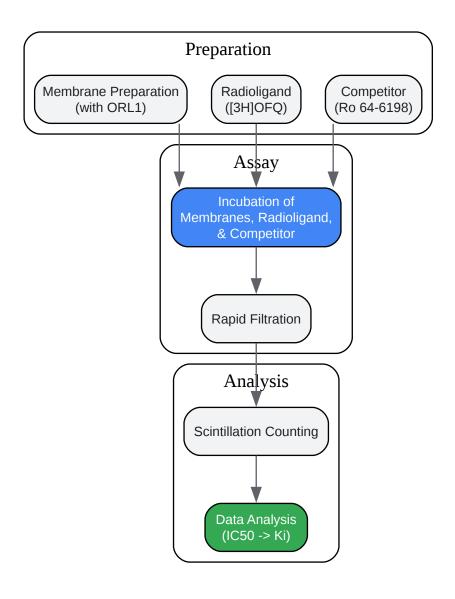


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Caption: ORL1 receptor signaling pathway upon agonist binding.

Experimental Workflow



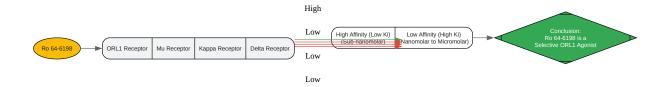


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Caption: Workflow for a competitive radioligand binding assay.

Selectivity Logic





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Caption: Logical representation of Ro 64-6198's receptor selectivity.

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